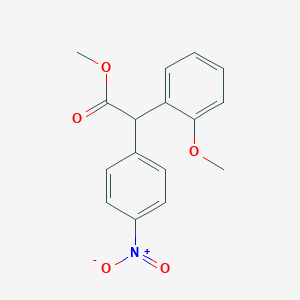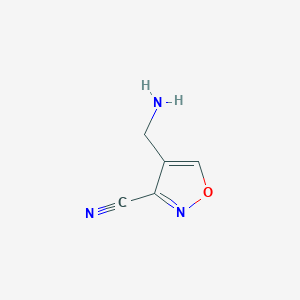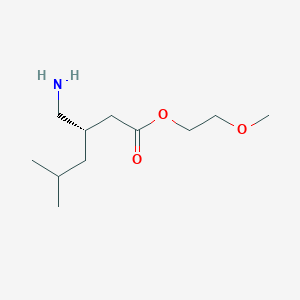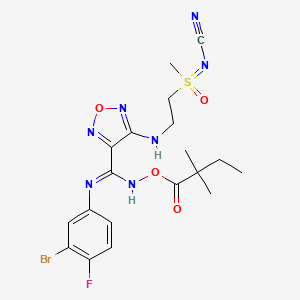![molecular formula C10H11Cl2NO4S2 B15092732 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps. The synthetic route typically starts with the preparation of the 2,5-dichlorothiophene moiety, which is then sulfonylated and subsequently reacted with piperidine-3-carboxylic acid under specific conditions .
Analyse Chemischer Reaktionen
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a reference standard in pharmaceutical testing, helping to ensure the accuracy and reliability of analytical methods.
Industry: While not widely used in industrial applications, it is valuable in research and development settings for the creation of new materials and compounds
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar structure but different substituents on the thiophene ring, leading to variations in its chemical properties and reactivity.
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its interactions and applications
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H11Cl2NO4S2 |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-4-7(9(12)18-8)19(16,17)13-3-1-2-6(5-13)10(14)15/h4,6H,1-3,5H2,(H,14,15) |
InChI-Schlüssel |
ZAVLSGJNCZPQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)

![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)





